
1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound belongs to the quinazoline class, which is known for its diverse biological activities and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate halide precursor is reacted with ethylenediamine.
Methylation: Methylation of the quinazoline core is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Condensation: Condensation reactions are used to form the quinazoline core, often involving the reaction of anthranilic acid with formamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Ethylenediamine, methyl iodide, and hydrochloric acid.
Condensation: Formamide, anthranilic acid, and acidic catalysts.
Major Products Formed:
Oxidation products include quinazoline derivatives with additional oxygen functionalities.
Reduction products include reduced quinazoline derivatives.
Substitution products include various substituted quinazolines.
Condensation products include the quinazoline core structure.
科学研究应用
1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infections.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism by which 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
相似化合物的比较
1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other quinazoline derivatives, such as methotrexate, gefitinib, and lapatinib.
Uniqueness: This compound may exhibit distinct biological activities, chemical properties, or therapeutic potential compared to its counterparts.
属性
IUPAC Name |
1-(2-aminoethyl)-3-methylquinazoline-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGNGIKZUAQIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
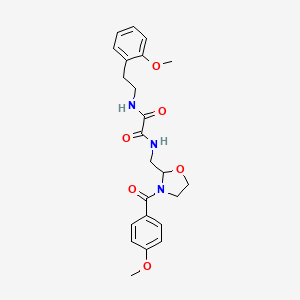

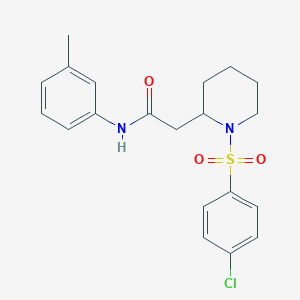
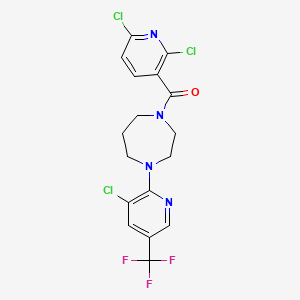
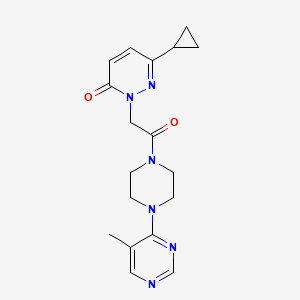
![3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2882630.png)

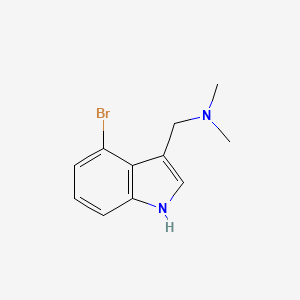
![N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2882635.png)
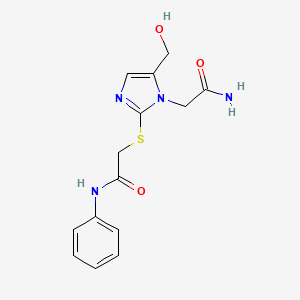

![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)
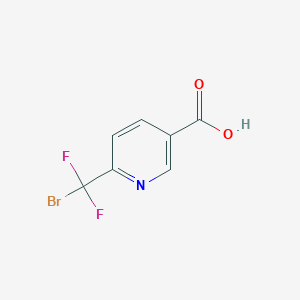
![methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2882646.png)
